molecular formula C9H8Cl2O4S B13288065 Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate

Cat. No.: B13288065
M. Wt: 283.13 g/mol
InChI Key: BRRIBXXXINGKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C9H8Cl2O4S It is a derivative of benzoic acid, featuring both chloro and chlorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of ethyl 5-chloro-2-hydroxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols can react with the chloro or chlorosulfonyl groups under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.

Major Products

    Substitution: Formation of sulfonamides or esters.

    Reduction: Formation of sulfonamides or sulfonic acids.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
  • Ethyl 5-bromo-2-chloro-3-(chlorosulfonyl)benzoate
  • Chlorosulfonyl isocyanate

Uniqueness

Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and chlorosulfonyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C9H8Cl2O4S

Molecular Weight

283.13 g/mol

IUPAC Name

ethyl 5-chloro-2-chlorosulfonylbenzoate

InChI

InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3

InChI Key

BRRIBXXXINGKEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.